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molecular formula C16H17NO3S B8279946 tert-Butyl [5-(phenylcarbonyl) thien-2-yl]carbamate

tert-Butyl [5-(phenylcarbonyl) thien-2-yl]carbamate

Cat. No. B8279946
M. Wt: 303.4 g/mol
InChI Key: COSZHSOTNXBHDW-UHFFFAOYSA-N
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Patent
US05627198

Procedure details

Triethylamine (0.72 ml, 5.2 mmol) and diphenylphosphoryl azide (1.1 ml, 5.1 mmol) are added to 5-(phenylcarbonyl)-thiophene-2-carboxylic acid (0.99 g, 4.3 mmol) in 40 ml of absolute tert-butanol. The reaction mixture is boiled under reflux for 5 hours. The solvent is distilled off. The residue is taken up in ethyl acetate and washed with water. The organic phase is dried over magnesium sulfate and filtered and the solvent is distilled off. The solid which remains is purified by flash chromatography (eluent: 25% v/v ethyl acetate in petroleum ether (40/60)).
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4]C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.[C:25]1([C:31]([C:33]2[S:37]C(C(O)=O)=C[CH:34]=2)=[O:32])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.[C:41]([OH:45])([CH3:44])([CH3:43])[CH3:42]>>[C:25]1([C:31]([C:33]2[S:37][C:6]([NH:3][C:4](=[O:15])[O:45][C:41]([CH3:44])([CH3:43])[CH3:42])=[CH:7][CH:34]=2)=[O:32])[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1

Inputs

Step One
Name
Quantity
0.72 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1=CC=C(S1)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
The solid which remains is purified by flash chromatography (eluent: 25% v/v ethyl acetate in petroleum ether (40/60))

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(=O)C1=CC=C(S1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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